molecular formula C13H27NO B13342483 1-((Dipropylamino)methyl)cyclohexan-1-ol

1-((Dipropylamino)methyl)cyclohexan-1-ol

Cat. No.: B13342483
M. Wt: 213.36 g/mol
InChI Key: MTZIAIACZPBOKL-UHFFFAOYSA-N
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Description

1-((Dipropylamino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H27NO It is a cyclohexanol derivative where the hydroxyl group is attached to the first carbon of the cyclohexane ring, and a dipropylamino group is attached to the same carbon via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Dipropylamino)methyl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the hydrogenation of phenol or by the hydration of cyclohexene.

    Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via a Mannich reaction, where cyclohexanone reacts with formaldehyde and dipropylamine under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and Mannich reaction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((Dipropylamino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexane derivative.

    Substitution: Cyclohexyl halides or esters.

Scientific Research Applications

1-((Dipropylamino)methyl)cyclohexan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anesthetic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Dipropylamino)methyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dipropylamino group may facilitate binding to specific sites, while the cyclohexanol core provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((Diethylamino)methyl)cyclohexan-1-ol
  • 1-((Dibutylamino)methyl)cyclohexan-1-ol
  • 1-((Dipropylamino)methyl)cyclopentan-1-ol

Uniqueness

1-((Dipropylamino)methyl)cyclohexan-1-ol is unique due to its specific combination of a cyclohexanol core and a dipropylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and physiological effects, highlighting its potential for specialized uses.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

1-[(dipropylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H27NO/c1-3-10-14(11-4-2)12-13(15)8-6-5-7-9-13/h15H,3-12H2,1-2H3

InChI Key

MTZIAIACZPBOKL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1(CCCCC1)O

Origin of Product

United States

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